molecular formula C20H18ClN5O B11258761 N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11258761
M. Wt: 379.8 g/mol
InChI Key: HYZRJFCGGRKERF-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18ClN5O/c1-12-7-9-14(10-8-12)18-17(13(2)24-20-22-11-23-26(18)20)19(27)25-16-6-4-3-5-15(16)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

InChI Key

HYZRJFCGGRKERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzonitrile with 4-methylbenzohydrazide to form an intermediate, which then undergoes cyclization with methyl isocyanate under basic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by hydrogen bonding interactions with key amino acid residues in the active site .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer properties.

    1,2,4-Triazolo[1,5-c]pyrimidine: Exhibits similar enzyme inhibitory activities.

Uniqueness

N-(2-CHLOROPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .

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